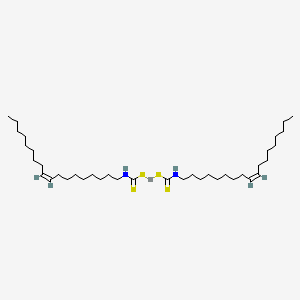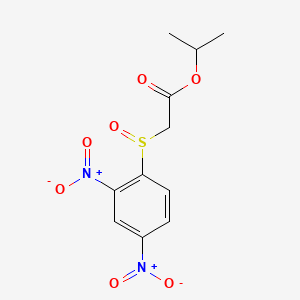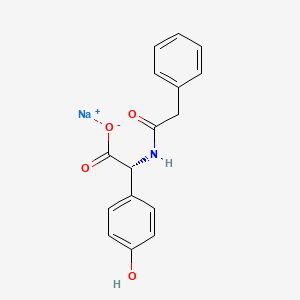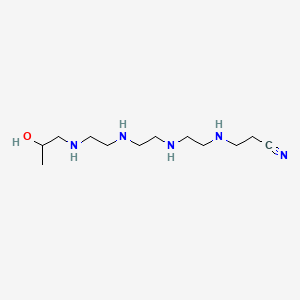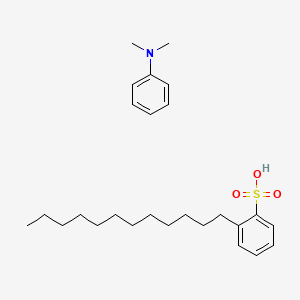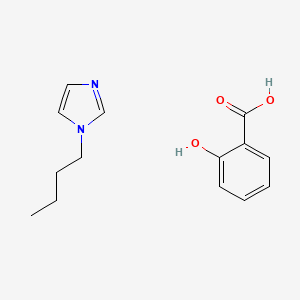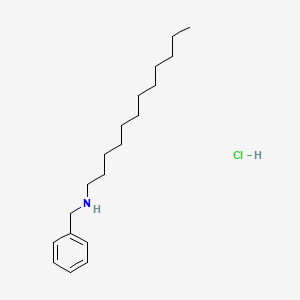
N-Dodecylbenzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecylbenzylamine hydrochloride: is a chemical compound with the molecular formula C19H34ClN . It is a derivative of benzylamine, where the benzyl group is substituted with a dodecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Dodecylbenzylamine hydrochloride can be synthesized through the alkylation of benzylamine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like toluene or dichloromethane. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: N-Dodecylbenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: The compound can be reduced to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl or dodecyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted benzylamines or dodecylamines
Scientific Research Applications
N-Dodecylbenzylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Dodecylbenzylamine hydrochloride involves its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the benzylamine group can form hydrogen bonds and ionic interactions. This dual functionality allows it to disrupt lipid membranes, solubilize hydrophobic compounds, and stabilize emulsions .
Comparison with Similar Compounds
N-Dodecylamine: Similar in structure but lacks the benzyl group.
Benzylamine: Lacks the dodecyl chain.
N-Dodecylbenzylamine: The free base form without the hydrochloride salt
Uniqueness: N-Dodecylbenzylamine hydrochloride is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic benzylamine group. This structure imparts both surfactant and antimicrobial properties, making it versatile for various applications .
Properties
CAS No. |
2090-62-2 |
|---|---|
Molecular Formula |
C19H34ClN |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
N-benzyldodecan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H33N.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19;/h11-13,15-16,20H,2-10,14,17-18H2,1H3;1H |
InChI Key |
OTPBAANTTKRERC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



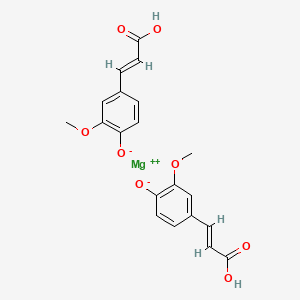

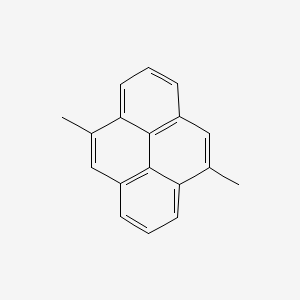
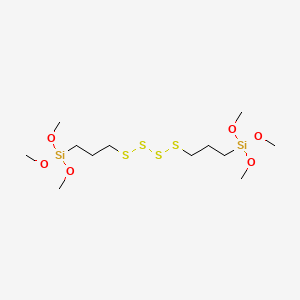
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)

